molecular formula C10H10FN3 B138561 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine CAS No. 126417-81-0

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No. B138561
M. Wt: 191.2 g/mol
InChI Key: GHWUZPAXOSXMQB-UHFFFAOYSA-N
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Description

The compound "3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. The presence of a fluorophenyl group suggests potential for various biological activities, as fluorine atoms are often included in pharmaceuticals to enhance their properties .

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step reactions, such as the Gewald synthesis technique, Vilsmeier-Haack reaction, or direct reductive amination . For instance, the synthesis of Schiff bases from pyrazole-4-carboxaldehyde derivatives and their subsequent antimicrobial activity screening indicates the versatility of pyrazole compounds in medicinal chemistry . Similarly, the reductive amination of pyrazole-carbaldehyde with aniline derivatives is another method to obtain substituted pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and computational methods. For example, the optimized molecular structure and vibrational frequencies of a closely related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were investigated using both experimental techniques and theoretical calculations at HF and DFT levels . The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) analyses provide insights into the reactive sites of the molecules .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation, cyclization, and reactions with amines, mercaptoacetate, or aromatic amines . These reactions can lead to the formation of a wide range of compounds with different substituents and properties, demonstrating the chemical versatility of the pyrazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electronegative groups like fluorine can affect the lipophilicity, bioavailability, and metabolic stability of these compounds . For instance, the modification of structural groups in a 5-lipoxygenase inhibitor led to improved pharmacokinetic and toxicological profiles . The vibrational assignments and theoretical calculations can provide detailed information on the stability and charge distribution within the molecule . Additionally, the hyperpolarizability calculations suggest potential applications in nonlinear optics .

Scientific Research Applications

Synthesis and Properties

The compound 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, as part of the broader family of pyrazole derivatives, has been extensively studied for its synthesis and unique chemical properties. For example, the synthesis of various pyrazole derivatives, including those with fluorophenyl groups, involves reactions such as condensation and reductive amination, highlighting the compound's utility in creating a diverse array of chemical entities with potential biological activities (Sosnovskikh et al., 2005; Bawa et al., 2009).

Antimicrobial Activity

Some derivatives of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine have been synthesized and evaluated for their antimicrobial activities. The in vitro testing of these compounds has revealed varying degrees of antimicrobial potency, indicating the potential of such compounds in developing new antimicrobial agents (Mistry et al., 2016).

Analytical Characterization and Structure Analysis

The analytical characterization and structural analysis of pyrazole derivatives, including X-ray diffraction and DFT studies, have provided insights into their molecular structure and reactivity. Understanding the impact of intramolecular hydrogen bonding on the reactivity of these compounds is crucial for designing new molecules with desired properties (Szlachcic et al., 2020).

Chemoselectivity and Regioisomerism

The study of chemoselectivity and regioisomerism in pyrazole derivatives has led to the discovery that slight modifications in the molecular structure can significantly affect their biological activity and specificity. This has implications for the design of targeted therapeutic agents, demonstrating the versatility and potential of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine derivatives in medicinal chemistry (Abu Thaher et al., 2012).

properties

IUPAC Name

5-(4-fluorophenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-14-10(12)6-9(13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWUZPAXOSXMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424340
Record name 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

CAS RN

126417-81-0
Record name 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
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